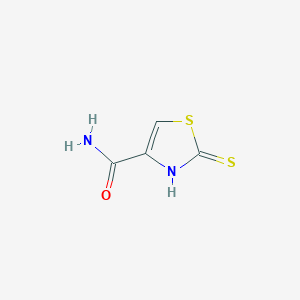
4-Carbamoyl-2-mercaptothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamoyl-2-mercaptothiazole, also known as this compound, is a useful research compound. Its molecular formula is C4H4N2OS2 and its molecular weight is 160.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Activity
4-Carbamoyl-2-mercaptothiazole has demonstrated notable antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, a study highlighted the synthesis of thiazole derivatives that showed potent antibacterial effects against multi-drug resistant strains, suggesting potential for development into therapeutic agents .
Antitumor Properties
Recent studies have explored the antitumor potential of this compound derivatives. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including cervical and breast cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression, which positions these compounds as candidates for further development in cancer therapy .
Anti-tubercular Activity
The compound has also been investigated for its anti-tubercular properties. A review noted that benzothiazole-based compounds, including those related to this compound, showed moderate to good activity against Mycobacterium tuberculosis, indicating their potential role in treating tuberculosis .
Material Science
Vulcanization Accelerator
this compound is utilized as a vulcanization accelerator in rubber production. It enhances the physical properties of rubber products, making them more durable and heat-resistant. This application is critical in manufacturing tires and other rubber goods that require enhanced performance under stress .
Corrosion Inhibition
The compound has been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Its ability to form protective films on metals makes it valuable in industrial applications where metal degradation is a concern. Studies have shown that incorporating this compound into coatings can significantly reduce corrosion rates .
Environmental Applications
Toxicological Assessments
Research into the environmental impact of this compound has highlighted its potential toxicity when leached from rubber products into water supplies. The compound's presence in drinking water raises concerns about health risks, necessitating comprehensive assessments to establish safe exposure levels .
Case Studies
Propriétés
IUPAC Name |
2-sulfanylidene-3H-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS2/c5-3(7)2-1-9-4(8)6-2/h1H,(H2,5,7)(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQAKYXAMCUUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)S1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














